2-methyl-N-(2-methylphenyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a methyl group, and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide typically involves the nitration of 2-methyl-N-(2-methylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 2-methyl-N-(2-methylphenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can interact with protein binding sites, influencing the activity of the target molecule. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-phenyl-3-nitrobenzamide: Lacks the additional methyl group on the phenyl ring.
N-(2-methylphenyl)-3-nitrobenzamide: Lacks the methyl group on the benzamide core.
3-nitrobenzamide: Lacks both the methyl groups.
Uniqueness
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the two methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-6-3-4-8-13(10)16-15(18)12-7-5-9-14(11(12)2)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDHEOVJNGTQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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